

Physical and chemical properties of 4-(1,3-Benzothiazol-2-yl)phenol

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Compound of Interest

Compound Name: 4-(1,3-Benzothiazol-2-yl)phenol

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Technical Guide: 4-(1,3-Benzothiazol-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential biological relevance of **4-(1,3-Benzothiazol-2-yl)phenol**. The information is compiled from various scientific sources to support research and development activities.

Core Physical and Chemical Properties

4-(1,3-Benzothiazol-2-yl)phenol, also known as 2-(p-hydroxyphenyl)benzothiazole, is a heterocyclic aromatic compound. Its core structure consists of a phenol ring attached to a benzothiazole moiety at the 2-position.

Table 1: Physical and Chemical Properties of **4-(1,3-Benzothiazol-2-yl)phenol**

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₉ NOS	[1]
Molecular Weight	227.28 g/mol	[1]
CAS Number	6265-55-0	[1]
Melting Point	228.6-229 °C	[1]
Boiling Point	418.7 °C at 760 mmHg	[1]
Density	1.337 g/cm ³	[1]
Flash Point	207 °C	[1]
Water Solubility	6.6 µg/mL	[1]
Refractive Index	1.719	[1]
XLogP3	3.66890	[1]
Polar Surface Area (PSA)	61.36 Å ²	[1]

Experimental Protocols

Synthesis of 4-(1,3-Benzothiazol-2-yl)phenol

A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation of 2-aminothiophenol with an appropriate carboxylic acid or aldehyde. For the synthesis of **4-(1,3-Benzothiazol-2-yl)phenol**, 4-hydroxybenzoic acid would be the appropriate starting material.

General Procedure:

- Reaction Setup: A mixture of 2-aminothiophenol (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) is heated in a suitable solvent or under solvent-free conditions. Polyphosphoric acid (PPA) is often used as a catalyst and solvent at elevated temperatures (e.g., 200-250 °C).
- Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

- Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into a large volume of cold water or a sodium bicarbonate solution to precipitate the crude product.
- Purification: The crude solid is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Purification of 4-(1,3-Benzothiazol-2-yl)phenol

Recrystallization Protocol:

- The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol, acetic acid).
- The hot solution is filtered to remove any insoluble impurities.
- The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Spectral Data

While a comprehensive database containing all spectra for this specific compound is not readily available, the expected spectral characteristics can be inferred from data on closely related benzothiazole derivatives.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzothiazole and the phenol rings. The phenolic hydroxyl proton will appear as a singlet, and its chemical shift may vary depending on the solvent and concentration.
- ^{13}C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule, with distinct chemical shifts for the carbons in the heterocyclic ring and the phenolic ring.

- FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the phenolic group (typically a broad band around $3200\text{-}3600\text{ cm}^{-1}$), C=N stretching of the thiazole ring (around $1600\text{-}1650\text{ cm}^{-1}$), and C-S stretching. Aromatic C-H and C=C stretching vibrations will also be present.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (227.28 g/mol).

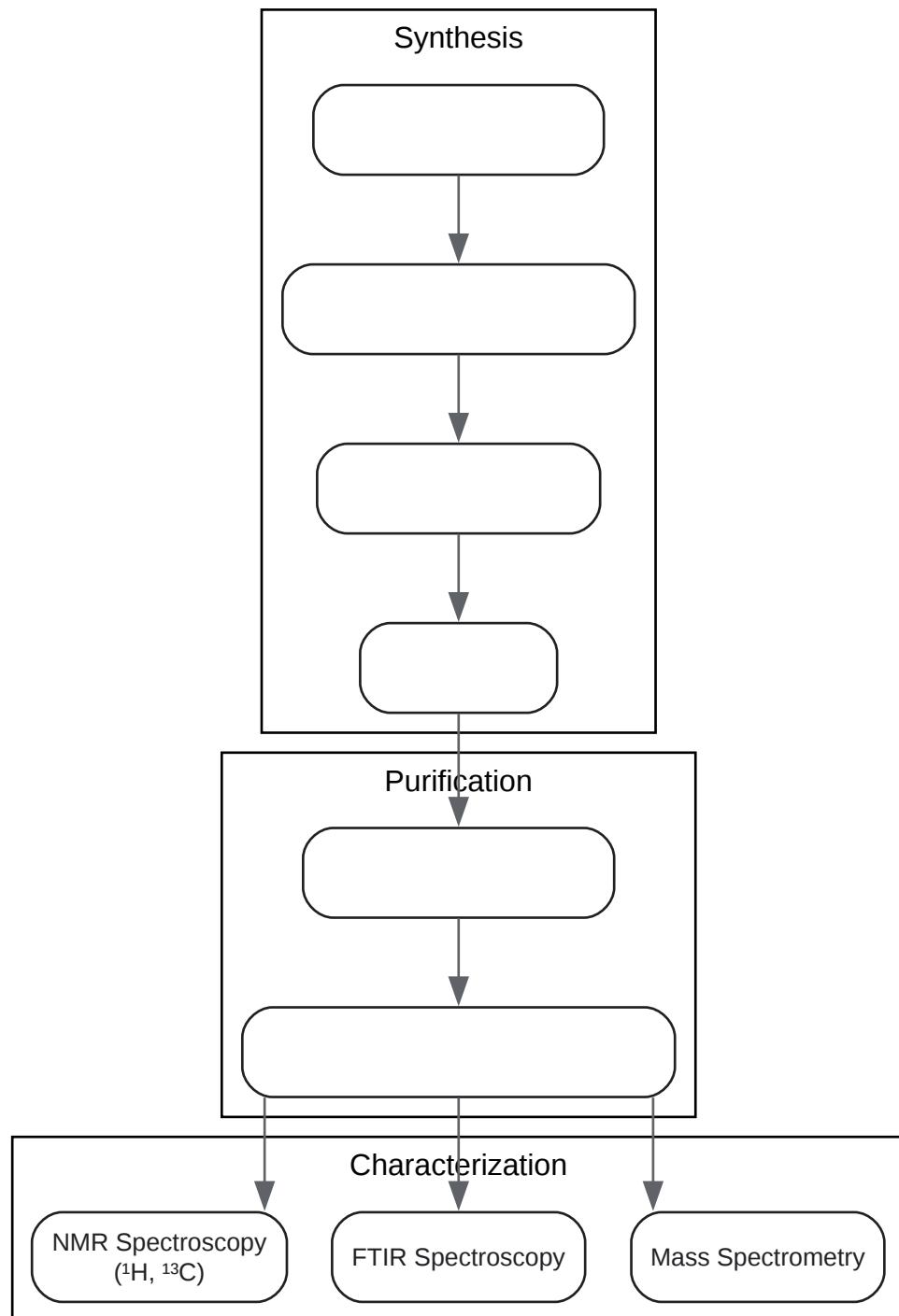
Biological Activity and Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Some benzothiazoles have been shown to exert their effects through interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including the cytochrome P450 family of enzymes (e.g., CYP1A1). Upon binding of a ligand, such as certain benzothiazole derivatives, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter region of target genes, thereby inducing their transcription.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

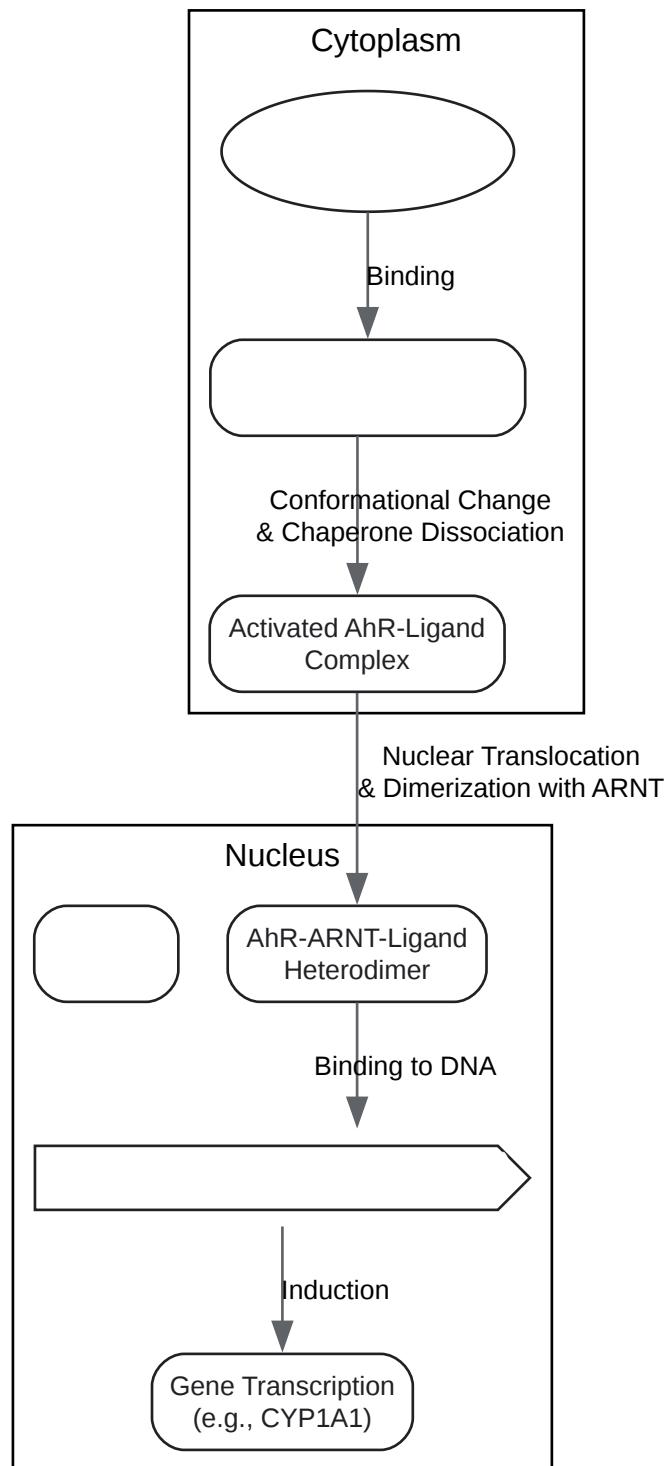
Below is a diagram illustrating the general workflow for the synthesis and characterization of **4-(1,3-Benzothiazol-2-yl)phenol** and a diagram of the Aryl Hydrocarbon Receptor signaling pathway.

Experimental Workflow: Synthesis and Characterization

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Synthesis and Characterization Workflow

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

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Aryl Hydrocarbon Receptor Pathway

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